![molecular formula C13H7D17O5 B1156511 (2S)-Octyl-α-hydroxyglutarate-d17](/img/new.no-structure.jpg)
(2S)-Octyl-α-hydroxyglutarate-d17
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Description
(2S)-Octyl-α-hydroxyglutarate-d17 is intended for use as an internal standard for the quantification of (2S)-octyl-α-hydroxyglutarate by GC- or LC-MS. (2S)-Octyl-α-hydroxyglutarate is a cell-permeable derivative of the L-isomer of α-hydroxyglutarate.
Scientific Research Applications
Metabolic Research Applications
(2S)-Octyl-α-hydroxyglutarate-d17 serves primarily as an internal standard for the quantification of (2S)-octyl-α-hydroxyglutarate in metabolic studies. Its use facilitates accurate measurement of metabolites in biological samples, enhancing the reliability of metabolic profiling techniques such as gas chromatography-mass spectrometry (GC-MS) .
Key Features:
- Molecular Formula: C13H23O5
- Molecular Weight: 255.36 g/mol
- Isotopic Labeling: The deuterium labeling (d17) allows for differentiation from non-labeled compounds during analysis, improving specificity in quantification.
Cancer Research Implications
The biological activity of this compound has been linked to significant effects on cellular metabolism and signaling pathways relevant to cancer progression. It influences apoptosis, autophagy, and cell cycle regulation .
Mechanisms of Action:
- Inhibition of α-Ketoglutarate-dependent Enzymes: The compound acts as a competitive inhibitor for enzymes that depend on α-ketoglutarate, which is crucial for various metabolic processes .
- Impact on IDH Mutations: this compound is particularly relevant in the context of isocitrate dehydrogenase (IDH) mutations found in several cancers. These mutations lead to the accumulation of 2-hydroxyglutarate, which alters cellular metabolism and promotes tumorigenesis .
Case Study 1: IDH Mutant Glioma Cells
Research indicates that treatment with this compound can sensitize IDH mutant glioma cells to poly(adenosine 5'-diphosphate-ribose) polymerase (PARP) inhibitors, suggesting a potential therapeutic strategy that exploits the metabolic vulnerabilities associated with IDH mutations .
Case Study 2: Metabolic Profiling
In a study examining the effects of IDH mutations on metabolic pathways, the introduction of this compound into HCT116 colorectal adenocarcinoma cells demonstrated altered contributions of glutamine to lipogenesis under hypoxic conditions . This underscores the compound's utility in dissecting complex metabolic interactions.
Properties
Molecular Formula |
C13H7D17O5 |
---|---|
Molecular Weight |
277.4 |
InChI Key |
UJZOKTKSGUOCCM-NUPFXTPLSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d17); ≤1% d0A crystalline solid |
Synonyms |
(2S)-Octyl-2-HG-d17; 2S-Hydroxypentanedioic Acid 1-Octyl Ester-d17 |
Origin of Product |
United States |
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